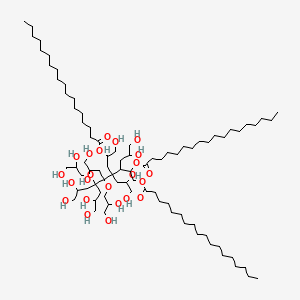

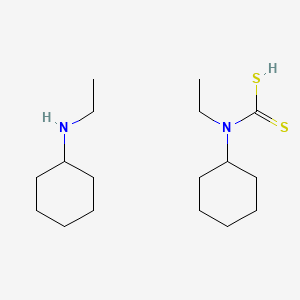

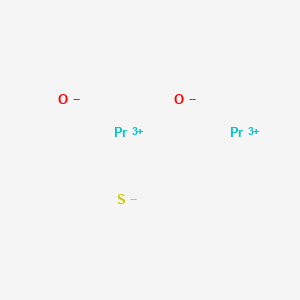

![molecular formula C9H12O2 B576660 (1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid CAS No. 14734-13-5](/img/structure/B576660.png)

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid, also known as norbornene-2-acetic acid, is a bicyclic organic compound with a carboxylic acid functional group. It is widely used in the field of organic chemistry as a starting material for the synthesis of a variety of compounds. 2.1]hept-5-en-2-ylacetic acid.

科学的研究の応用

Antiviral Agents

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid: and its enantiomers have been studied as precursors to carbocyclic nucleosides. Specifically, (-)-carbovir , derived from this compound, shows potent inhibition of HIV-1. Clinical trials have explored its potential as an alternative to AZT (zidovudine), a well-known antiretroviral drug .

Curly Arrow Representation Studies

In theoretical chemistry, researchers have used this compound to study curly arrow representations and electron flow during chemical reactions. Understanding the mechanisms of bond formation and breaking is essential for designing efficient synthetic routes .

Enantiomeric Purity Determination

High-performance liquid chromatography (HPLC) methods have been developed to determine the enantiomeric purity of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid . These methods allow for rapid and accurate assessment of the compound’s optical purity, which is crucial for pharmaceutical applications .

作用機序

Mode of Action

The mode of action of this compound involves a 1,3-dipolar rearrangement with acetonitrile oxide .

Biochemical Pathways

The compound affects the biochemical pathways involving the formation, breakage, and/or reorganization of chemical bonds along the reaction progress . The mechanism includes depopulation of the electron density at the N−C triple bond and creation of the V(N) and V© monosynaptic basins, depopulation of the former C−C double bond with the creation of V(C,C) basins, and final formation of the V(O,C) basin associated with the O−C bond .

特性

IUPAC Name |

2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11)/t6-,7+,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVGJQMCNYJEHM-CSMHCCOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@H]([C@H]1C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650817 |

Source

|

| Record name | [(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14734-13-5 |

Source

|

| Record name | [(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

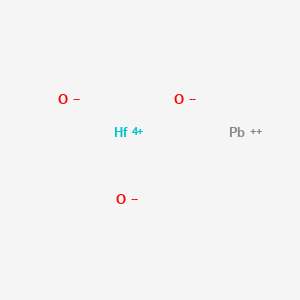

![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)